![molecular formula C20H24N2O3 B4792695 1-(3-ethoxybenzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B4792695.png)
1-(3-ethoxybenzoyl)-4-(4-methoxyphenyl)piperazine
Overview
Description
1-(3-ethoxybenzoyl)-4-(4-methoxyphenyl)piperazine, commonly known as EMD 386088, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
EMD 386088 acts by binding to the serotonin receptor and activating it, leading to an increase in the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing the levels of serotonin, EMD 386088 can improve mood and cognitive function.
Biochemical and Physiological Effects:
EMD 386088 has been shown to have various biochemical and physiological effects. It can increase the levels of serotonin in the brain, leading to improved mood and cognitive function. It can also regulate the levels of other neurotransmitters, such as dopamine and norepinephrine, which are involved in regulating mood and motivation.
Advantages and Limitations for Lab Experiments
EMD 386088 has several advantages for lab experiments. It is a highly selective serotonin receptor agonist, which can be used to study the role of serotonin in various diseases. It has also been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of EMD 386088 is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on EMD 386088. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. It has also been suggested that EMD 386088 may have anti-inflammatory properties, which could be explored in future studies. Additionally, further research could be conducted to optimize the synthesis method of EMD 386088 and improve its solubility in water.
Conclusion:
In conclusion, EMD 386088 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a selective serotonin receptor agonist, leading to an increase in the levels of serotonin in the brain and improved mood and cognitive function. While it has several advantages for lab experiments, such as its selectivity and low toxicity, its limited solubility in water is a limitation that needs to be addressed. Future research on EMD 386088 could lead to new therapies for various neurological and psychiatric disorders.
Scientific Research Applications
EMD 386088 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. It has been shown to act as a selective serotonin receptor agonist, which can regulate the levels of neurotransmitters in the brain and improve mood and cognitive function.
properties
IUPAC Name |
(3-ethoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-25-19-6-4-5-16(15-19)20(23)22-13-11-21(12-14-22)17-7-9-18(24-2)10-8-17/h4-10,15H,3,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXUWRIYPYDERE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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